Benzenemethanamine, N-butyl-3,4-dichloro-

Description

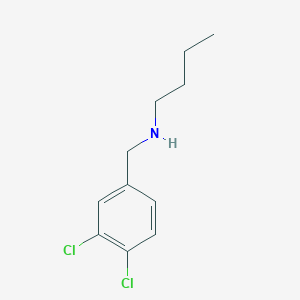

Benzenemethanamine, N-butyl-3,4-dichloro- (systematic name: N-butyl-3,4-dichlorobenzylamine) is a substituted benzylamine derivative characterized by a benzene ring with 3,4-dichloro substituents and an N-butyl group attached to the methanamine moiety. For instance, compounds like Benzenemethanamine,2-[(3,4-dichlorophenyl)methyl]-N,N-dimethyl (CAS 1046832-31-8) share similarities in chlorinated aromatic substitution patterns but differ in alkylation at the amine group . Such compounds are typically studied for their physicochemical behaviors, metabolic pathways, and applications in pharmaceuticals or agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZJVLADBODSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946289 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-37-7, 23530-78-1 | |

| Record name | N-Butyl-3,4-dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl-3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-butyl-3,4-dichloro- typically involves the reaction of 3,4-dichlorobenzyl chloride with butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, N-butyl-3,4-dichloro- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: Benzenemethanamine, N-butyl-3,4-dichloro- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, N-butyl-3,4-dichloro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-butyl-3,4-dichloro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide a basis for comparative analysis:

Substituent Effects on Physicochemical Properties

- N-butyl vs. N,N-dimethyl substitution: Benzenemethanamine,2-[(3,4-dichlorophenyl)methyl]-N,N-dimethyl (CAS 1046832-31-8) has a molecular weight of 294.22528 and a dimethylated amine group. 3,4-Dichlorobenzenamine (CAS 95-76-1): A simpler analog lacking the methanamine side chain. Its molecular weight (162.017 g/mol) is significantly lower, highlighting the impact of additional functional groups on bulkiness and reactivity .

Functional Group Variations

- Amide vs. Amine Derivatives :

- Benzamide,N-butyl-3,4-dichloro (CAS 33763-65-4) replaces the amine with an amide group. This substitution reduces basicity and alters metabolic pathways, as amides are typically hydrolyzed more slowly than amines in biological systems .

- Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride (CAS 543730-63-8): Incorporates a phenylmethoxy group, increasing steric hindrance and likely altering receptor binding compared to alkylated amines .

Chlorination Patterns

- 3,4-Dichloro substitution (common in all analogs) is associated with enhanced electrophilicity and resistance to oxidative degradation, as seen in polychlorinated biphenyls (PCBs) and dichloronaphthalenes.

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Benzenemethanamine, N-butyl-3,4-dichloro- | Not Available | C₁₁H₁₅Cl₂N | ~246 (estimated) | N-butyl, 3,4-dichloro |

| Benzenemethanamine,2-[(3,4-dichlorophenyl)methyl]-N,N-dimethyl | 1046832-31-8 | C₁₆H₁₇Cl₂N | 294.22528 | N,N-dimethyl, 3,4-dichlorophenylmethyl |

| 3,4-Dichlorobenzenamine | 95-76-1 | C₆H₅Cl₂N | 162.017 | 3,4-dichloro, primary amine |

| Benzamide,N-butyl-3,4-dichloro | 33763-65-4 | C₁₁H₁₃Cl₂NO | 246.13 | N-butyl, 3,4-dichloro, amide |

Table 2: Metabolic and Environmental Behavior

Research Findings

- Metabolism : Chlorinated benzylamine derivatives are metabolized via pathways analogous to naphthalene and PCBs, forming dihydroxylated intermediates and dichlorinated salicylic acids . This suggests that N-butyl-3,4-dichloro-benzenemethanamine may generate persistent metabolites in environmental systems.

- Applications : N-alkylated chlorinated amines are explored in agrochemicals (e.g., herbicides) due to their stability, whereas amide derivatives (e.g., Benzamide,N-butyl-3,4-dichloro) may serve as intermediates in drug synthesis .

Biological Activity

Benzenemethanamine, N-butyl-3,4-dichloro- is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzenemethanamine, N-butyl-3,4-dichloro- is characterized by a benzene ring with a butyl group and two chlorine atoms at the 3 and 4 positions. Its molecular formula is . The unique substitution pattern contributes to its distinct chemical reactivity and biological interactions.

The biological activity of Benzenemethanamine, N-butyl-3,4-dichloro- is primarily attributed to its interactions with specific molecular targets within biological systems. It may function as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as:

- Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties, making it a candidate for further research in antimicrobial therapy.

- Neuroactive Effects : Given its structural similarities to other amines, it may interact with trace amine-associated receptors (TAARs), potentially modulating neurotransmitter systems.

Antimicrobial Properties

Research indicates that dichlorinated benzenes often exhibit significant antimicrobial activity. For instance:

- Antibacterial Effects : Studies have demonstrated that Benzenemethanamine, N-butyl-3,4-dichloro- can inhibit the growth of various bacterial strains. The effectiveness varies depending on the concentration and specific bacterial species tested.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of Benzenemethanamine, N-butyl-3,4-dichloro- against several pathogens. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Neuroactive Research : Another investigation focused on the neuroactive properties of similar compounds within the amine class. It was found that these compounds could influence dopaminergic signaling pathways, suggesting potential applications in neuropharmacology.

Toxicological Considerations

While exploring its biological activities, it is essential to assess the toxicological profile of Benzenemethanamine, N-butyl-3,4-dichloro-. Preliminary studies suggest that it may have low acute toxicity; however, chronic exposure effects remain under investigation. The compound's metabolic pathways are not yet fully elucidated but are believed to involve liver metabolism similar to other chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.